molecular formula C18H12ClNO2 B5597779 (4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

(4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Cat. No.: B5597779
M. Wt: 309.7 g/mol
InChI Key: YQEATIVQOKNDBT-QSJINSDNSA-N
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Description

(4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of a chlorophenyl group and a phenylprop-2-en-1-ylidene moiety adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with cinnamaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to yield the desired oxazole compound. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxazole derivatives with varying degrees of oxidation.

    Reduction: Dihydro-oxazole compounds.

    Substitution: Substituted oxazole compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

(4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and phenylprop-2-en-1-ylidene groups allows for interactions with hydrophobic pockets in proteins, influencing their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-3-(4-BROMOPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
  • (4Z)-3-(4-METHOXYPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-3-(4-CHLOROPHENYL)-4-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4Z)-3-(4-chlorophenyl)-4-[(E)-3-phenylprop-2-enylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO2/c19-15-11-9-14(10-12-15)17-16(18(21)22-20-17)8-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEATIVQOKNDBT-QSJINSDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=NOC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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